Introduction to Octylamine: A Versatile Primary Amine
Introduction to Octylamine: A Versatile Primary Amine
An In-depth Technical Guide to Octylamine: Structure, Properties, and Applications for Researchers and Drug Development Professionals
Octylamine, also known as 1-aminooctane or n-octylamine, is a primary aliphatic amine that has garnered significant attention across various scientific disciplines.[1][2] Its unique molecular architecture, featuring a terminal primary amine group attached to an eight-carbon alkyl chain, imparts a combination of reactivity and amphiphilicity.[3][4] This duality makes it a valuable tool in both fundamental research and applied sciences. For drug development professionals, octylamine serves as a critical building block in the synthesis of complex pharmaceutical intermediates.[5][6] In the realm of materials science, its role as a surfactant and structure-directing agent is pivotal in the controlled synthesis of nanoparticles and other advanced materials.[7] This guide offers a comprehensive overview of octylamine, from its fundamental chemical and physical properties to its synthesis, reactivity, and key applications, providing researchers with the necessary insights to effectively harness its potential.
Molecular Structure and Physicochemical Properties
The utility of octylamine is intrinsically linked to its molecular structure: a hydrophilic amine head group (-NH₂) and a hydrophobic octyl (C₈H₁₇) tail.[4] This amphiphilic nature is the cornerstone of its surfactant properties and its ability to self-assemble in various solvents. The lone pair of electrons on the nitrogen atom of the primary amine group makes it a nucleophile and a base, defining its chemical reactivity.
Below is a diagram illustrating the chemical structure of octylamine.
Caption: Chemical structure of octan-1-amine.
A summary of its key physicochemical properties is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉N | [8][9] |
| Molecular Weight | 129.24 g/mol | [8] |
| CAS Number | 111-86-4 | [9] |
| Appearance | Clear to yellow liquid with an ammonia-like odor | [8] |
| Density | 0.782 g/mL at 25°C | [9] |
| Melting Point | -5 to -1°C | [9] |
| Boiling Point | 175-177°C | [9] |
| Flash Point | 60°C (140°F) | [10] |
| Water Solubility | 0.2 g/L at 25°C (practically insoluble) | [9][10] |
| pKa | 10.65 at 25°C | [9][11] |
| Refractive Index | n20/D 1.429 | [9][11] |
Synthesis of Octylamine
Several synthetic routes to octylamine have been developed, with the choice of method often depending on factors such as starting material availability, cost, and desired purity. A prevalent industrial method is the reductive amination of octanol.[12][13] This process typically involves the reaction of n-octanol with ammonia in the presence of a catalyst and hydrogen gas.[14][15]
The diagram below outlines a generalized workflow for the synthesis of octylamine from n-octanol.
Caption: Generalized workflow for octylamine synthesis.
Other synthetic methods include the reaction of n-octanoic acid with ammonia to first form n-octyl nitrile, which is then hydrogenated to yield octylamine.[12] However, this method can be less efficient and require more robust equipment due to the corrosive nature of the acid at high temperatures.[12]
Chemical Reactivity and Mechanistic Insights
The chemical behavior of octylamine is dominated by the primary amine group. As a base, it readily reacts with acids in exothermic reactions to form the corresponding octylammonium salts.[7] The nucleophilic nature of the amine allows it to participate in a wide range of organic reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, as well as quaternary ammonium salts.
-
Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.
These reactions are fundamental to its use as a chemical intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.[13] For instance, it is a key reactant in the preparation of 2H-indazoles and 1H-indazolones, which are investigated as myeloperoxidase (MPO) inhibitors.[7]
Applications in Research and Drug Development
Octylamine's unique properties make it a versatile tool in several advanced applications.
Surfactant and Structure-Directing Agent
The amphiphilic nature of octylamine allows it to act as a surfactant and a structure-directing agent in the synthesis of nanomaterials.[16] It is used to create water-soluble quantum dots (QDs) by forming a polymer coating around them.[7] It also plays a role in the synthesis of uniform ultrathin metal sulfide nanostructures and mesoporous materials.
Pharmaceutical Intermediate
In drug development, octylamine is a valuable intermediate.[5] Its primary amine group provides a reactive handle for building more complex molecular architectures.[5] It is used in the synthesis of various active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and antiviral agents.[6][17] For example, it is used to produce the separation reagent gluoctamine, which is employed in the synthesis of naproxen.[13]
The following diagram illustrates a conceptual workflow for utilizing octylamine in the synthesis of a pharmaceutical intermediate.
Caption: Conceptual workflow for pharmaceutical synthesis.
Corrosion Inhibitor and Lubricant Additive
Octylamine is also employed as a corrosion inhibitor and an additive in lubricants and greases.[1][3][16] It forms a protective film on metal surfaces, preventing degradation.[1]
Experimental Protocol: Synthesis of N-octylacetamide
This protocol provides a basic example of an acylation reaction using octylamine.
Objective: To synthesize N-octylacetamide via the acylation of octylamine with acetic anhydride.
Materials:
-
Octylamine (≥99%)
-
Acetic anhydride (≥99%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of octylamine in 20 mL of anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add 11 mmol of acetic anhydride dropwise to the stirred solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Validation:
-
Confirm the structure of the purified N-octylacetamide using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety, Handling, and Storage
Octylamine is a hazardous chemical and must be handled with appropriate safety precautions.[10][18]
-
Hazards: It is a flammable liquid and vapor.[10][19] It is toxic if swallowed or in contact with skin and harmful if inhaled.[19][20] It causes severe skin burns and eye damage.[10][19] It is also very toxic to aquatic life.[18][19]
-
Handling: Work in a well-ventilated area, preferably under a chemical fume hood.[18][19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][20] Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames.[18][19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Keep away from acids and strong oxidizing agents.[10] Store in a corrosives area and ensure the storage area is locked up.[10][18]
Conclusion
Octylamine is a fundamentally important primary amine with a broad spectrum of applications driven by its unique amphiphilic structure and the reactivity of its amine group. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential as a versatile chemical building block and functional agent. As research continues to advance, the demand for reliable and high-quality octylamine is expected to grow, further solidifying its role in the development of novel technologies and therapeutics.[5]
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